![molecular formula C19H16F2N2O3 B2633774 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1021264-78-7](/img/structure/B2633774.png)
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
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Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to the class of isoxazole derivatives, which have been studied extensively for their diverse biological activities.
Scientific Research Applications
- The compound’s synthesis and characterization have revealed its potential as an antimicrobial agent .
- Substituted 1,2-benzisoxazoles, which share similarities with this compound, have been used in various therapeutic areas, including anticonvulsants, anti-psychotics, anti-cancer agents, and more .
- For instance, 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole is an intermediate in the synthesis of paliperidone, an active metabolite used in antipsychotic medications .
Antimicrobial Activity
Antioxidant Properties
Medicinal Chemistry and Drug Design
Neurological Disorders
Enzyme Inhibition
properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12(25-15-5-3-2-4-6-15)19(24)22-11-14-10-18(26-23-14)16-8-7-13(20)9-17(16)21/h2-10,12H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKCWPBHKYPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=C(C=C(C=C2)F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide |
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